Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate can be synthesized using a one-pot procedure from 2-cyanothioacetamide and ethyl glyoxalate. The reaction typically involves the following steps:
Formation of Intermediate: 2-cyanothioacetamide reacts with ethyl glyoxalate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the thiazole ring.
Hydroxyimino Formation: The final step involves the formation of the hydroxyimino group, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and hydroxyimino group play crucial roles in its biological activity. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-acetate: Similar in structure but lacks the hydroxyimino group.
Ethyl 2-cyano-2-(hydroxyimino)acetate: Shares the hydroxyimino group but has a different core structure.
2-Amino-4-thiazoleacetic acid: Another thiazole derivative with different functional groups.
Uniqueness
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate is unique due to its combination of the thiazole ring and the hydroxyimino group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPYCPXBCCSDL-YHYXMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215981 | |
Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64485-82-1, 60845-81-0 | |
Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64485-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060845810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (Z)-2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate in pharmaceutical synthesis?
A: Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate is a crucial building block in the synthesis of cephalosporin antibiotics, specifically Ceftazidime and Cefdinir. [, ] These antibiotics are vital for treating a wide range of bacterial infections.
Q2: Can you describe an efficient and environmentally friendly method for synthesizing Cefdinir using Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate?
A: A “greener” synthesis of Cefdinir utilizes Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate where the hydroxyl group is protected with triphenylmethyl instead of acetyl. [] This allows for a one-pot condensation reaction with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) followed by deprotection. Furthermore, using the green solvent 2-methyltetrahydrofuran (2-MeTHF) instead of dichloromethane minimizes environmental impact.
Q3: Are there analytical methods for determining the purity of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate?
A: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) with ion-pairing reagents can effectively determine the purity of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. [] This method uses a C18 column and a mobile phase of acetonitrile and water, with butyl-tetra ammonium bromide as the ion-pairing reagent and phosphate buffer.
Q4: Beyond its role in antibiotic synthesis, has Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate shown potential in other applications?
A: Interestingly, Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate (EHA) has shown promise in perovskite solar cell fabrication. [] Due to its multidentate coordination sites, EHA can regulate crystal growth in perovskite films. It achieves this by pre-aggregating PbI2 colloidal clusters and facilitating crystal growth. Moreover, EHA passivates defects at grain boundaries, leading to improved efficiency and stability in perovskite solar cells.
Q5: Has any research explored the catalytic activity of Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate derivatives?
A: While Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate itself might not be catalytically active, research has explored derivatives for catalytic applications. For instance, selenium-doped carbon, synthesized using Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate as a precursor, has been identified as a potential solid acid catalyst for Beckmann rearrangement reactions. [] This highlights the versatility of this compound and its derivatives in various chemical processes.
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